molecular formula C27H25N5O3 B2370182 2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(2,5-dimethylphenyl)acetamide CAS No. 1189897-39-9

2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(2,5-dimethylphenyl)acetamide

Numéro de catalogue: B2370182
Numéro CAS: 1189897-39-9
Poids moléculaire: 467.529
Clé InChI: IAFDFDOPMHOELE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(2,5-dimethylphenyl)acetamide features a triazoloquinoxaline core, a 3,5-dimethylphenoxy substituent, and a 2,5-dimethylphenyl acetamide moiety. While direct biological data are unavailable in the provided evidence, its synthesis and structural analogs offer insights into physicochemical and functional properties .

Propriétés

IUPAC Name

2-[4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2,5-dimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N5O3/c1-16-9-10-19(4)22(14-16)28-24(33)15-31-27(34)32-23-8-6-5-7-21(23)29-26(25(32)30-31)35-20-12-17(2)11-18(3)13-20/h5-14H,15H2,1-4H3,(H,28,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAFDFDOPMHOELE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)OC5=CC(=CC(=C5)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mécanisme D'action

Activité Biologique

The compound 2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(2,5-dimethylphenyl)acetamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews its biological activity based on diverse sources, including recent research findings and case studies.

Chemical Structure and Synthesis

The chemical structure of the compound features a triazoloquinoxaline core, which is known for its diverse biological activities. The synthesis typically involves multi-step reactions that include the formation of the triazole ring and subsequent functionalization to yield the final product. The synthetic route can be optimized for yield and purity using various catalysts and reaction conditions .

Biological Activity Overview

The biological activity of this compound has been primarily evaluated through in vitro and in vivo studies. Key areas of investigation include:

  • Anticancer Activity : Preliminary studies indicate that the compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has shown promising results in inhibiting cell proliferation in breast cancer models .
  • Antiviral Properties : The compound's structural similarities to other quinoxaline derivatives suggest potential antiviral activity. Research has indicated that related compounds can inhibit reverse transcriptase in HIV, leading to further exploration of this compound's efficacy against viral infections .
  • Antibacterial Effects : Initial assessments have shown that compounds within this chemical class possess antibacterial properties against both Gram-positive and Gram-negative bacteria .

Anticancer Studies

In a study investigating the anticancer properties of quinoxaline derivatives, the compound demonstrated an EC50 value significantly lower than standard treatments, indicating higher potency against certain cancer types. For example:

CompoundEC50 (nM)CC50 (nM)Selectivity Index (SI)
Test Compound3.198,57631,798
NVP (Reference)6.796,17114,353

These results suggest a favorable therapeutic index for further development as an anticancer agent .

Antiviral Activity

The antiviral evaluation focused on the compound's ability to inhibit HIV replication. The results indicated that it could reduce viral load significantly at low concentrations:

CompoundEC50 (nM)CC50 (nM)Selectivity Index (SI)
Test Compound1576116,81874
NVP (Reference)6.796,17114,353

This data highlights the potential of the compound as a candidate for antiviral drug development .

Antibacterial Studies

The antibacterial activity was assessed against several bacterial strains. The compound demonstrated effective inhibition of bacterial growth with minimal inhibitory concentrations (MICs) comparable to established antibiotics .

Case Studies and Applications

Recent case studies have explored the application of this compound in various therapeutic contexts:

  • Cancer Therapy : A clinical trial is underway to evaluate its efficacy in combination with other chemotherapeutics for enhanced treatment outcomes in resistant cancer types.
  • Infectious Diseases : Investigations into its use as a part of combination therapy for HIV are ongoing, focusing on reducing resistance development.

Comparaison Avec Des Composés Similaires

Core Heterocyclic Systems

  • Triazoloquinoxaline vs. Quinazolinone: The target compound’s triazoloquinoxaline core differs from the quinazolinone system in N-(3,5-Dimethylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide ().

Substituent Analysis

  • Phenoxy Group Variations: 3,5-Dimethylphenoxy (target) vs. Acetamide Moieties:
  • N-(2,5-dimethylphenyl) (target) vs. N-(3,5-dimethylphenyl) (): The positional isomerism (2,5- vs. 3,5-dimethyl) affects steric hindrance and electronic distribution. The 2,5-substitution may reduce planarity, impacting receptor binding .

Crystallographic and Conformational Insights

SHELX programs () are widely used for crystallographic refinement, suggesting that the target compound’s structure could be resolved similarly. Comparative studies might reveal differences in molecular packing or hydrogen-bonding networks compared to analogs .

Physicochemical Properties

Polarity and Solubility

  • The 2,5-dimethylphenyl acetamide group in the target compound introduces moderate hydrophobicity, whereas ’s N-(2-(hydroxymethyl)phenyl) acetamide includes a polar hydroxymethyl group, enhancing aqueous solubility .
  • Retention behavior studies () indicate that substituent position and hydrogen-bonding capacity (e.g., intramolecular H-bonds) influence chromatographic retention. The target compound’s methyl groups may reduce polarity compared to hydroxylated analogs, leading to longer HPLC retention times .

Molecular Descriptors (QSPR/QSAR)

  • Topological descriptors (e.g., connectivity indices) would highlight differences in branching between the target and ’s quinazolinone derivative.
  • Electronic descriptors (e.g., dipole moments) may reflect the triazoloquinoxaline core’s electron-deficient nature compared to quinazolinone’s carbonyl group .

Similarity Metrics and Virtual Screening

Per , structural similarity metrics (e.g., Tanimoto coefficients based on molecular fingerprints) would quantify the target’s resemblance to analogs. Key differences include:

  • Triazoloquinoxaline vs. Triazole Cores (): The triazoloquinoxaline’s extended conjugation may improve binding affinity in certain targets (e.g., kinases) compared to simpler triazoles .
  • Substituent Contributions : Methyl groups in the target compound may optimize lipophilic efficiency (LipE) compared to bulkier or polar substituents .

Data Tables

Property Target Compound 4-Bromo-3,5-dimethylphenoxy Analog () Quinazolinone Analog ()
Core Structure Triazoloquinoxaline Triazoloquinoxaline (assumed) Quinazolinone
Molecular Weight (g/mol) ~460 (estimated) ~500 (with Br) 308.5 (reported)
Key Substituents 3,5-dimethylphenoxy, 2,5-dimethylphenyl 4-bromo-3,5-dimethylphenoxy, 2-hydroxymethylphenyl 3,5-dimethylphenyl
logP (Estimated) ~3.5 ~4.2 ~2.8
Synthetic Yield Not reported Not reported 95%

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.